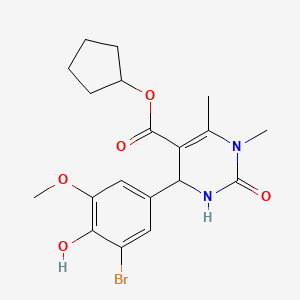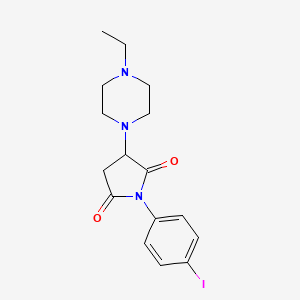![molecular formula C21H22ClFN2O2 B4892726 N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide, commonly known as CFM-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 is a potent inhibitor of the protease enzyme, calpain, which is involved in various cellular processes, including cell migration, proliferation, and apoptosis.
作用机制
CFM-2 exerts its effects by inhibiting calpain, a calcium-dependent protease enzyme that is involved in various cellular processes. Calpain is activated by an increase in intracellular calcium levels, which leads to the cleavage of various substrates, including cytoskeletal proteins, signaling molecules, and transcription factors. CFM-2 binds to the active site of calpain, preventing it from cleaving its substrates and thereby inhibiting its activity. This leads to a reduction in cellular processes that are dependent on calpain activity.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects. In cancer cells, CFM-2 induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In neurodegenerative diseases, CFM-2 prevents neuronal death by reducing oxidative stress and inflammation. In cardiovascular diseases, CFM-2 reduces myocardial infarct size by inhibiting cell death pathways and improving cardiac function.
实验室实验的优点和局限性
CFM-2 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for calpain, which makes it a useful tool for studying calpain-dependent cellular processes. Another advantage is its availability and affordability, which makes it accessible to researchers. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential off-target effects, which can complicate data interpretation.
未来方向
CFM-2 has several potential future directions for research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to optimize its synthesis method to improve yield, purity, and solubility. Additionally, future research can focus on developing more potent and selective calpain inhibitors based on CFM-2's structure. Finally, CFM-2 can be used as a tool to study the role of calpain in various cellular processes and diseases.
合成方法
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 4-fluorobenzamide with 2-chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-(4-fluorobenzoyl)acetamide. The intermediate is then reacted with piperidine and formaldehyde to form N-(1-((2-chlorophenyl)acetyl)-3-piperidinyl)methyl)-4-fluorobenzamide, which is the final product. The synthesis method of CFM-2 has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学研究应用
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Due to its ability to inhibit calpain, CFM-2 has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. CFM-2 has also been shown to have neuroprotective effects by preventing neuronal death in neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, CFM-2 has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
属性
IUPAC Name |
N-[[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c22-19-6-2-1-5-17(19)12-20(26)25-11-3-4-15(14-25)13-24-21(27)16-7-9-18(23)10-8-16/h1-2,5-10,15H,3-4,11-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFFPRVEMZCMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)

![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4892680.png)
![diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)



![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
![{4-(2-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4892719.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)